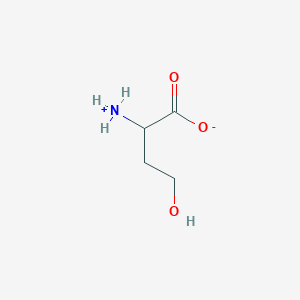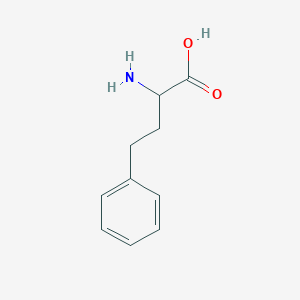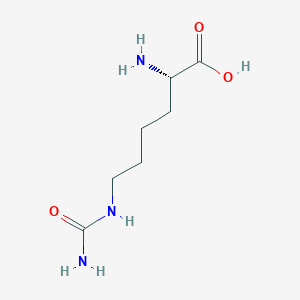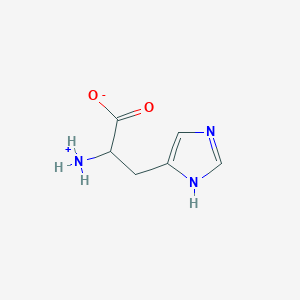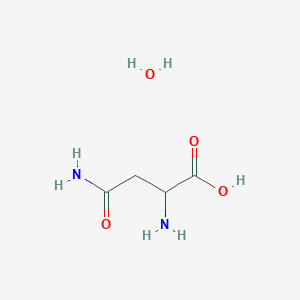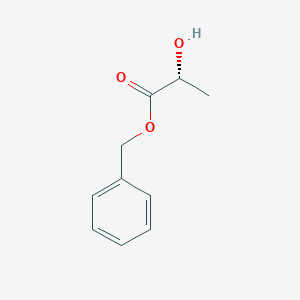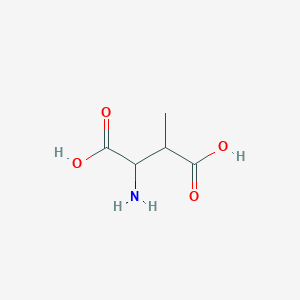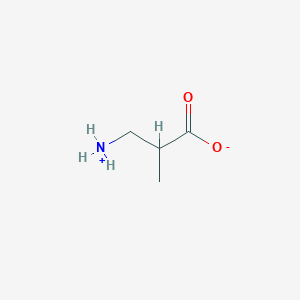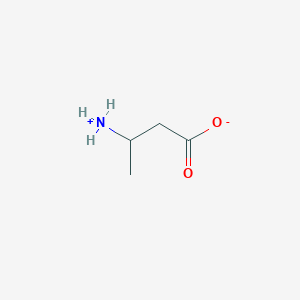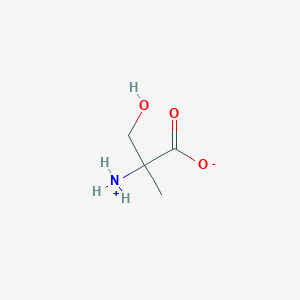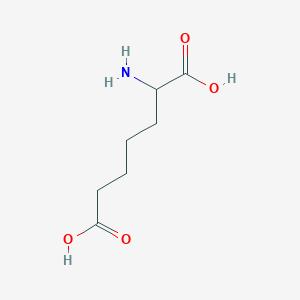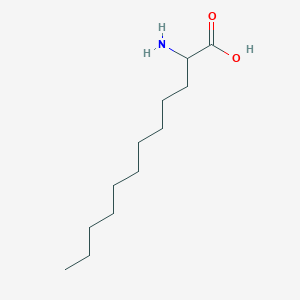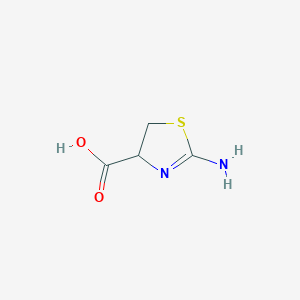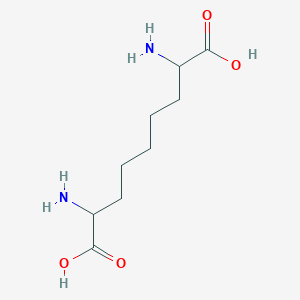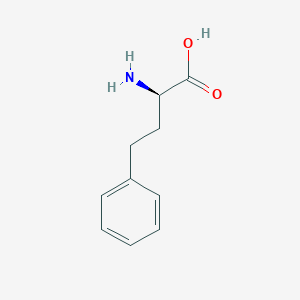
D-Homophenylalanine
Übersicht
Beschreibung
D-Homophenylalanine, also known as ®-2-Amino-4-phenylbutyric acid, is a non-proteinogenic amino acid. It is structurally similar to phenylalanine but with an additional methylene group in the side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Homophenylalanine can be synthesized through various methods. One common approach involves the treatment of 5-benzylmethylhydantoin with a microorganism belonging to the genus Pseudomonas or a 5-hydantoin decomposition-type enzyme derived from the microorganism . Another method involves the enzymatic preparation using phenylalanine dehydrogenase and formate dehydrogenase, which allows for high enantioselectivity and efficiency .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their mild reaction conditions, high stereoselectivity, and lower environmental impact. The use of genetically modified enzymes and continuous product removal techniques has significantly improved the yield and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: D-Homophenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in substitution reactions, particularly in peptide synthesis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly employed
Major Products: The major products formed from these reactions include various derivatives of this compound, such as amino alcohols, ketones, and peptides .
Wissenschaftliche Forschungsanwendungen
D-Homophenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a substrate in enzymatic studies and as a chiral auxiliary in asymmetric synthesis.
Industry: It is utilized in the production of various fine chemicals and as an intermediate in the synthesis of bioactive compounds
Wirkmechanismus
The mechanism of action of D-Homophenylalanine involves its interaction with specific enzymes and receptors in the body. For instance, as a DPP-4 inhibitor, it prolongs the activity of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . The molecular targets include the active sites of enzymes where it binds and inhibits their activity, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
L-Homophenylalanine: The L-isomer of homophenylalanine, used in the synthesis of angiotensin-converting enzyme inhibitors.
Phenylalanine: A naturally occurring amino acid, precursor to tyrosine, dopamine, and other neurotransmitters.
β-Homophenylalanine Derivatives: These compounds are designed as potent inhibitors of DPP-4 and have shown promising results in preclinical studies
Uniqueness: D-Homophenylalanine is unique due to its specific stereochemistry and its ability to act as a chiral building block in asymmetric synthesis. Its role as a DPP-4 inhibitor also distinguishes it from other similar compounds, making it a valuable candidate for therapeutic applications .
Eigenschaften
IUPAC Name |
(2R)-2-amino-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHKOPSMAVJFE-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82795-51-5 | |
| Record name | Homophenylalanine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082795515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-amino-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOPHENYLALANINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847ZW3PEP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-Homophenylalanine differ from L-Homophenylalanine in biological systems?
A: While not explicitly addressed in the provided research, D-amino acids, including this compound, generally exhibit different pharmacological properties compared to their L-isomers due to their altered chirality. This difference can affect their binding affinity to enzymes and receptors, leading to altered activity and selectivity. For instance, research highlights the use of this compound in factor Xa inhibitors []. The D-isomer is preferred in this case likely due to increased resistance to enzymatic degradation and enhanced selectivity for the target protease.
Q2: What is the significance of conformational restriction in peptide analogues containing this compound?
A: Conformational restriction plays a crucial role in determining the receptor selectivity of peptide analogues containing this compound. Research [] demonstrates that incorporating cyclic phenylalanine analogues like 2-aminoindan-2-carboxylic acid (Aic) in place of phenylalanine in a cyclic opioid peptide significantly enhances its selectivity towards mu opioid receptors over delta receptors. This effect is attributed to the restricted side chain conformation imposed by the Aic residue.
Q3: How can this compound be synthesized in a way that favors the desired enantiomer?
A: Several synthetic strategies exist for obtaining enantiomerically pure this compound. One method [, ] utilizes the optical resolution of a racemic precursor, ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate, with L-tartaric acid, followed by catalytic hydrogenation. Another approach [] involves a multi-step synthesis starting from L-malic acid, ultimately yielding either (R)- or (S)-2-Hydroxy-4-phenylbutanoate, which can be further converted to this compound ethyl ester hydrochloride.
Q4: Has this compound been explored in the development of any specific drug candidates?
A: Yes, research indicates the application of this compound analogues in designing potent and selective factor Xa inhibitors []. Specifically, incorporating a D-homo-2-pyridylalanine (N-oxide) residue at the P3 position led to a highly potent inhibitor (Ki = 0.32 nM) with significant anticoagulant activity in plasma. This finding highlights the potential of this compound derivatives as therapeutic agents.
Q5: Can you elaborate on the use of this compound in continuous colorimetric screening assays?
A: While not directly discussed in the provided research, continuous colorimetric screening assays are valuable tools in enzyme discovery and engineering. These assays utilize chromogenic substrates that release a colored product upon enzymatic action, allowing for real-time monitoring of enzyme activity. this compound, or its derivatives, could potentially be incorporated into such assays to specifically detect and characterize enzymes with activity towards D-amino acids, such as D-amino acid transaminases [, ].
Q6: How does the choice of catalyst and reaction conditions affect the synthesis of this compound using the Strecker reaction?
A: The enantioselective synthesis of this compound can be achieved through the Strecker reaction, employing chiral MnIII–salen complexes as catalysts []. The research demonstrates that the choice of linker in the macrocyclic MnIII–salen complex, along with the reaction conditions, significantly impacts the enantioselectivity of the reaction. For instance, a trigol linker and TMSCN as a cyanide source resulted in high enantioselectivity with 4-phenyl pyridine N-oxide as a co-catalyst in toluene at -40°C. Alternatively, a diethyl tartarate linker and ethyl cyanoformate as a safer cyanide source, in conjunction with N,N‐diisopropylimine as a co-catalyst in toluene at -20°C, proved effective for both aromatic and aliphatic imines. These findings highlight the importance of catalyst design and reaction optimization for achieving high enantiomeric excess in this compound synthesis.
Q7: What are the potential implications of incorporating this compound in peptide drugs?
A7: Introducing this compound into peptide-based drugs can offer several advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


